
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods of synthesis of 1,2,4-oxadiazole derivatives exhibiting biological activity have been discussed in the literature .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The position of nitrogen atoms can result in four different isomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents on the heterocyclic ring. For instance, with two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : A study by Stark (2000) discusses the synthesis of similar compounds, focusing on convenient procedures for the preparation of histamine H3-receptor antagonists like ciproxifan (Stark, 2000).
Crystal Packing and Non-Covalent Interactions : Sharma et al. (2019) explored the crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. The study provides insights into the role of non-covalent interactions in supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial and Antifungal Activities : The research by Gouhar and Raafat (2015) focuses on synthesizing new compounds, including those with the oxadiazole moiety, and evaluating their anticancer potential (Gouhar & Raafat, 2015).
Applications in Drug Development
Anticancer and Antimicrobial Agents : Mahanthesha, S. T., and Bodke (2021) synthesized and characterized derivatives of the compound, investigating their potential as anticancer and antimicrobial agents (Mahanthesha, S. T., & Bodke, 2021).
Xanthine Oxidase Inhibition and Antioxidant Screening : Ranganatha et al. (2014) evaluated the xanthine oxidase inhibition and antioxidant properties of benzophenone tagged thiazolidinone analogs, providing insights into potential therapeutic applications (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).
Miscellaneous Research Areas
Novel Synthetic Routes and Structural Characterization : The study by Bohle and Perepichka (2009) explores new synthetic routes to oxadiazole derivatives and provides insights into their structure and stability (Bohle & Perepichka, 2009).
Antibacterial Properties : Kakanejadifard et al. (2013) synthesized Schiff base compounds with the oxadiazol moiety and evaluated their antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).
Safety and Hazards
Orientations Futures
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles, they continue to be of interest in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on the synthesis of novel 1,2,4-oxadiazole derivatives and the exploration of their potential applications .
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that this compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs , suggests that this compound may have favorable drug-like properties.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.
Propriétés
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADBDWZFNBHJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)

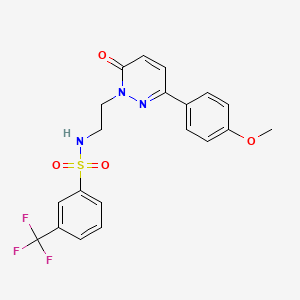
![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)
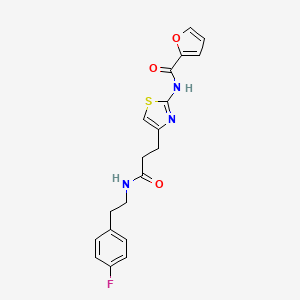
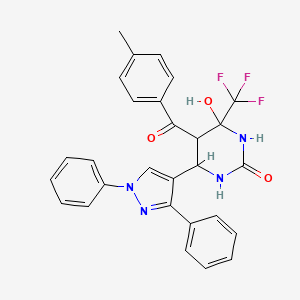
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)
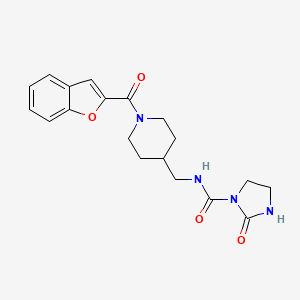
![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)

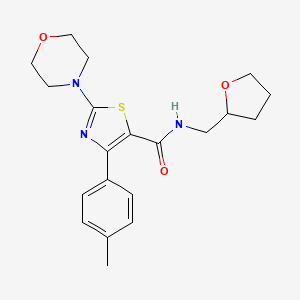
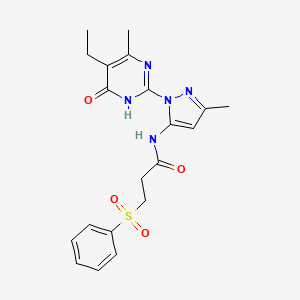
![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)